1-tert-butyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-tert-Butyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H13N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The resulting pyrazole is then aminated at the 4-position using appropriate amination reagents. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-tert-Butyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and dyes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- 1-tert-Butyl-1H-pyrazol-3-amine hydrochloride
- 1-tert-Butyl-1H-pyrazol-5-amine hydrochloride
- 1-tert-Butyl-1H-pyrazol-4-carboxamide
Comparison: 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-tert-butylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-6(8)4-9-10;/h4-5H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXYEKLMLPJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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